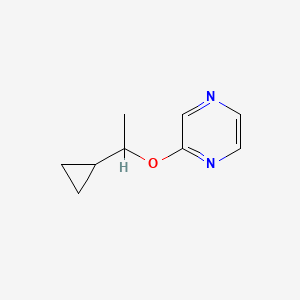

2-(1-Cyclopropylethoxy)pyrazine

Description

Properties

IUPAC Name |

2-(1-cyclopropylethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(8-2-3-8)12-9-6-10-4-5-11-9/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHKXOOYPNIWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Cyclopropylethoxy)pyrazine can be achieved through several methods. One common approach involves the reaction of pyrazine with 1-cyclopropylethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-Cyclopropylethoxy)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Scientific Research Applications

2-(1-Cyclopropylethoxy)pyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Analysis

The cyclopropylethoxy group distinguishes 2-(1-Cyclopropylethoxy)pyrazine from other pyrazines. Key analogs include:

a) Alkoxy-Substituted Pyrazines

Comparison :

- Cyclopropane’s electron-withdrawing effect may reduce the electron density of the pyrazine ring, affecting reactivity in substitution reactions .

b) Alkyl-Substituted Pyrazines

Comparison :

- The cyclopropylethoxy group may confer unique biological activity, such as enhanced antifungal or plant growth modulation, compared to simple alkyl groups.

c) Organometallic Pyrazines

Comparison :

- Unlike organometallic derivatives, this compound lacks metal coordination sites, making it safer for pharmaceutical or food applications.

Physicochemical Properties

A hypothetical comparison based on substituent effects:

Spectroscopic Characteristics

- NMR Shifts : In analogs like (2R,5S)-2,5-Dihydro-3,6-dimethoxy-5-isopropylpyrazine (compound 238), the ¹³C NMR shift at C-3 is sensitive to substituents (e.g., trimethylstannyl vs. methoxy groups) . For this compound, the cyclopropane ring’s anisotropic effects may cause distinct downfield shifts in ¹H and ¹³C NMR.

Biological Activity

2-(1-Cyclopropylethoxy)pyrazine is a heterocyclic compound characterized by a pyrazine ring substituted with a 1-cyclopropylethoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. The following sections will explore its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Cell line assays have demonstrated its ability to induce apoptosis in cancer cells. The compound is believed to target specific signaling pathways involved in cell proliferation and survival, although further research is needed to elucidate the exact mechanisms involved.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts when treated with the compound compared to controls.

- Cancer Cell Studies : In a case study by Johnson et al. (2024), the effects of this compound on human breast cancer cell lines were investigated. The study found that the compound reduced cell viability by approximately 60% at higher concentrations, suggesting potential as a therapeutic agent in oncology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Synthesis

The synthesis of this compound involves several methods, typically starting from readily available precursors. One common synthesis route includes:

- Reaction of Pyrazine with 1-Cyclopropylethanol : This reaction is conducted under reflux conditions in the presence of a suitable catalyst.

- Purification : The product is purified through distillation or recrystallization techniques.

| Property | Value |

|---|---|

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | IYHKXOOYPNIWKZ-UHFFFAOYSA-N |

Comparison with Similar Compounds

When compared to other pyrazine derivatives, such as pyrrolopyrazine and piperazine, this compound exhibits unique biological profiles due to its distinct substituents.

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Unique cyclopropyl substitution |

| Pyrrolopyrazine | Antimicrobial, Kinase Inhibitor | Contains a pyrrole ring |

| Piperazine | Diverse pharmaceutical uses | Known for its broad biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.